VHL ligand 2 (hydrochloride);E3 ligase Ligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 is a small molecule ligand used in the recruitment of the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. The compound is particularly significant in the development of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the proteasome.
Preparation Methods
The synthesis of VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 involves several steps, including the preparation of the (S,R,S)-AHPC-based VHL ligand. The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents and reagents such as dichloromethane and sodium hydroxide.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves scaling up the reaction conditions and using industrial-grade equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 has a wide range of scientific research applications, including:
Chemistry: It is used in the development of PROTACs, which are designed to degrade specific target proteins.
Biology: The compound is used to study protein degradation pathways and the role of the ubiquitin-proteasome system in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases caused by the accumulation of misfolded or damaged proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 involves its binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways that regulate protein degradation.
Comparison with Similar Compounds
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 is unique in its ability to recruit the VHL protein and facilitate the degradation of target proteins. Similar compounds include other VHL ligands and PROTACs that target different E3 ligases. These compounds share similar mechanisms of action but differ in their specificity for target proteins and their binding affinities.
Some similar compounds include:
VH032: Another VHL ligand used in the development of PROTACs.
ARV-771: A PROTAC degrader that targets BET proteins using a VHL ligand.
These compounds highlight the versatility and potential of this compound in scientific research and therapeutic applications.
Biological Activity
VHL ligand 2 (hydrochloride), also known as (S,R,S)-AHPC-Me dihydrochloride, is a small molecule that interacts with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is significant in the context of targeted protein degradation, particularly through the development of proteolysis-targeting chimeras (PROTACs). These compounds leverage the E3 ligase activity of VHL to induce the degradation of specific target proteins, thus providing a novel therapeutic approach for various diseases, including cancer.
VHL functions as an E3 ubiquitin ligase that mediates the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs), particularly HIF-1α. Under normoxic conditions, VHL binds to hydroxylated proline residues on HIF-1α, leading to its polyubiquitination and proteasomal degradation. The introduction of VHL ligands like VHL ligand 2 can disrupt this interaction, allowing for the stabilization and accumulation of HIF-1α, which can be beneficial in certain therapeutic contexts, such as treating anemia or enhancing mitochondrial function .
Research Findings
Recent studies have demonstrated that VHL ligand 2 can be utilized in the synthesis of PROTACs aimed at degrading various proteins, including BET proteins. For instance, ARV-771 is a PROTAC that effectively degrades BET proteins by hijacking the VHL ligase system . The biological activity of these ligands has been characterized through various assays demonstrating their efficacy in inducing target protein degradation.
Case Studies
- ARV-771 : This PROTAC demonstrated potent activity against BET proteins, showcasing the ability of VHL ligands to facilitate targeted protein degradation. In vitro assays indicated significant degradation rates with low nanomolar concentrations required for efficacy .
- XL01126 : Another notable compound derived from VHL ligands, XL01126 has been characterized as a potent degrader of LRRK2, a kinase implicated in Parkinson's disease. It exhibited high cell permeability and cooperative binding properties that enhance its degradation performance. The compound's efficacy was evaluated across multiple cell lines, highlighting its potential as a therapeutic agent .
Table 1: Comparison of VHL Ligands and Their Target Proteins
Compound | Target Protein | Degradation Efficacy | DC50 (nM) | Notes |
---|---|---|---|---|
ARV-771 | BET Proteins | High | <10 | Effective in various cancer models |
XL01126 | LRRK2 | Moderate to High | 15-72 | Orally bioavailable; crosses BBB |
VH032 | HIF-1α | Moderate | N/A | Inhibits HIF-1α degradation |
VH298 | HIF-1α | High | N/A | Potent analog with enhanced stability |
Table 2: Summary of Biological Effects Induced by VHL Ligands
Effect | Observed Outcome |
---|---|
HIF Stabilization | Increased HIF-1α levels |
Target Protein Degradation | Specific protein loss |
Cellular Response | Activation of hypoxic response |
Therapeutic Potential | Treatment for anemia/cancer |
Properties
IUPAC Name |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFQWNOUSNZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.